molecular formula C21H25Cl2N5O2 B2945639 7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione CAS No. 893946-65-1

7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione

Cat. No. B2945639
CAS RN: 893946-65-1
M. Wt: 450.36
InChI Key: HJCHNVVCNLARHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione is a useful research compound. Its molecular formula is C21H25Cl2N5O2 and its molecular weight is 450.36. The purity is usually 95%.
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Scientific Research Applications

Receptor Affinity and Psychotropic Potential

  • A study explored the pharmacological evaluation of 8-aminoalkyl derivatives of purine-2,6-dione, focusing on their affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors. Selected derivatives displayed antidepressant-like effects and anxiolytic-like activities, suggesting the potential of these compounds in psychotropic medication development (Chłoń-Rzepa et al., 2013).

Molecular Interactions and Therapeutic Potential

  • Research into methylxanthines, including caffeine and its derivatives, highlighted their therapeutic potential through the study of their molecular interactions. This work aids in understanding the biological activity profiles of compounds related to purine-2,6-dione, revealing insights into their pharmacological effects (Latosinska et al., 2014).

Development of New Psychotropic Agents

  • Another study synthesized and evaluated arylpiperazinylalkyl purine-2,4-diones and triones, discovering compounds with potential as antidepressants and anxiolytics. These findings indicate the capability of purine derivatives in contributing to new treatments for mental health disorders (Zagórska et al., 2015).

Novel Ligands for Serotonin Receptors

  • The synthesis and pharmacological evaluation of new pyrimido[2,1-f]purine-2,4-dione derivatives of arylpiperazine revealed high affinity for 5-HT1A receptors. Some compounds demonstrated potential as pre- and postsynaptic 5-HT1A receptor antagonists, offering insights into the development of novel therapeutic agents (Jurczyk et al., 2004).

Antiasthmatic Activity of Xanthene Derivatives

  • A study on xanthene derivatives of 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione highlighted their significant antiasthmatic activity. This underscores the versatility of purine derivatives in addressing various therapeutic areas, including respiratory disorders (Bhatia et al., 2016).

properties

IUPAC Name

7-[(3,4-dichlorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25Cl2N5O2/c1-13-5-4-8-27(10-13)12-17-24-19-18(20(29)26(3)21(30)25(19)2)28(17)11-14-6-7-15(22)16(23)9-14/h6-7,9,13H,4-5,8,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCHNVVCNLARHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=NC3=C(N2CC4=CC(=C(C=C4)Cl)Cl)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione

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